molecular formula C14H19ClN2O2 B2961356 2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one CAS No. 2411302-17-3

2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one

Cat. No. B2961356
CAS RN: 2411302-17-3
M. Wt: 282.77
InChI Key: BFHNNLBQMUHMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one is a chemical compound with a molecular formula C14H18ClNO2. It is also known as 4'-Methyl-α-pyrrolidinohexiophenone or MPHP. This compound is a synthetic cathinone and belongs to the class of psychoactive substances. The purpose of

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other synthetic cathinones. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to the stimulant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other synthetic cathinones. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. Long-term use of synthetic cathinones has been associated with adverse effects such as psychosis, seizures, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one in lab experiments is its availability as a reference standard for the detection of synthetic cathinones in biological and seized drug samples. However, a limitation of using this compound is its potential for abuse and the associated legal and ethical issues.

Future Directions

For research on 2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one include the development of more sensitive and specific analytical methods for the detection of synthetic cathinones in biological and seized drug samples. Additionally, research is needed to better understand the mechanism of action and long-term effects of synthetic cathinones on the brain and body. This information could be used to develop more effective treatments for individuals who abuse these substances.

Synthesis Methods

The synthesis of 2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one involves the reaction of 4-methylpropiophenone with hydroxylamine hydrochloride to form 4-methyl-2-nitropropiophenone. The nitro group is then reduced to an amine using a reducing agent such as iron powder. The resulting amine is then reacted with 2-methoxymethylpyridine to form the final product.

Scientific Research Applications

2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one has been used in scientific research as a reference standard for the detection of synthetic cathinones in biological samples. It has also been used in the development of analytical methods for the detection of synthetic cathinones in seized drug samples.

properties

IUPAC Name

2-chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-10(15)14(18)17-8-4-5-12(17)9-19-13-6-3-7-16-11(13)2/h3,6-7,10,12H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHNNLBQMUHMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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